molecular formula C12H7ClF3NO B8099373 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B8099373
M. Wt: 273.64 g/mol
InChI Key: QPRJPBJFFAHFPN-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloro group at the 2-position and a trifluoromethoxyphenyl group at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon–carbon bonds .

Scientific Research Applications

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Chloro-4-(trifluoromethyl)phenol: Another related compound with a trifluoromethyl group on a phenol ring.

    2-Chloro-5-(trifluoromethyl)phenyl isocyanate: A compound with an isocyanate group instead of a pyridine ring

Uniqueness

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both a chloro group and a trifluoromethoxyphenyl group on the pyridine ring.

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRJPBJFFAHFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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